2-Pentanoylthiophene
Overview
Description
2-Pentanoylthiophene is an organic compound with a chemical formula of C9H12OS . It is a heterocyclic compound with a thiophene ring and a ketone functional group. This compound has gained significant attention due to its various properties and applications in different fields of research and industry.
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of 2-Pentanoylthiophene is C9H12OS . The molecular weight is 168.26 g/mol . The InChIKey is KJMPRCVRMAHTBR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Pentanoylthiophene include a molecular weight of 168.26 g/mol . The compound has a topological polar surface area of 45.3 Ų .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, including 2-Pentanoylthiophene, are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Environmental Science
Thiophene compounds are also used in environmental science. For example, they can be used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) for Cu (II) removal . The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies . SBPC showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .
Organic Synthesis
Thiophene derivatives, including 2-Pentanoylthiophene, are often used as building blocks in organic synthesis . They can undergo various chemical reactions, such as Friedel-Crafts reactions . The 2-position is more reactive than the 3-position , which allows for selective functionalization of the thiophene ring .
Active Pharmaceutical Ingredients (APIs)
Thiophene-based scaffolds are used in the synthesis of active pharmaceutical ingredients (APIs) . These APIs are then used in the formulation of various drugs .
Materials Science
Thiophene derivatives are used in the field of materials science . They are used in the synthesis of organic materials due to their facile synthesis and diverse properties . These materials have applications in light-emitting diodes, field-effect transistors, solar cells, etc .
Antiviral Agents
2-Aminothiophenes, a type of thiophene derivative, have been shown to confer biological applications in a variety of areas, including as antiviral agents for severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .
Future Directions
2-Pentanoylthiophene is an important heterocyclic compound, which has various properties and applications in different fields of research and industry. Future research may focus on exploring its potential applications and improving its synthesis methods.
Relevant Papers The relevant papers retrieved include a review on the recent strategies in the synthesis of thiophene derivatives , and a paper on the physical and chemical properties of 2-Pentanoylthiophene .
properties
IUPAC Name |
1-thiophen-2-ylpentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMPRCVRMAHTBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341577 | |
Record name | 1-thien-2-ylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanoylthiophene | |
CAS RN |
53119-25-8 | |
Record name | 2-Pentanoylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053119258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-thien-2-ylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-THIEN-2-YLPENTAN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PENTANOYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X71Z1K8RAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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